Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Description
BenchChem offers high-quality Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
107553-81-1 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 4-(2-cyanopropan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3 |
Clé InChI |
UKRKHFCSBQHMHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Synonymes |
METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE |
Origine du produit |
United States |
Strategic Impurity Profiling in Nonsteroidal Antiandrogens: A Technical Guide to Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Executive Summary
In the rigorous landscape of oncology drug discovery, the synthesis of nonsteroidal antiandrogens (NSAAs) demands absolute control over process impurities to ensure active pharmaceutical ingredient (API) efficacy and safety. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (CAS 107553-81-1) is a critical synthetic intermediate and a designated process impurity—often cataloged in the industry as Enzalutamide Impurity 12 or Process Impurity 2[1][2]. It serves as the direct precursor to Defluoro-MDV 3100 (Desfluoro-enzalutamide, CAS 915087-16-0), a major related substance that can compromise the pharmacological profile of the final drug product[3]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated protocols for the synthesis and analytical quantification of this critical compound.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of CAS 107553-81-1 is essential for developing robust extraction and chromatographic methods. The molecule features a methyl benzoate core substituted at the para position with a highly sterically hindered 2-cyanopropan-2-ylamino group.
Quantitative Physicochemical Data
| Property | Value / Designation |
| Chemical Name | Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate |
| CAS Registry Number | 107553-81-1 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [2] |
| Target API | Enzalutamide (MDV3100) |
| Downstream Impurity | Defluoro-MDV 3100 (Desfluoro-enzalutamide, CAS: 915087-16-0)[3] |
| Industry Designation | Enzalutamide Impurity 12[2] / Process Impurity 2[1] |
Structural Significance: The absence of an ortho-fluorine atom on the benzoate ring (relative to the target Enzalutamide intermediate) fundamentally alters the electron density and steric bulk of the molecule. In the final API, the fluorine atom restricts the rotation of the biaryl thiohydantoin system, locking it into a conformation optimal for binding to the androgen receptor (AR). Consequently, the desfluoro downstream product synthesized from CAS 107553-81-1 exhibits significantly altered AR binding kinetics, making its stringent control a regulatory imperative.
Mechanistic Role in Divergent Synthesis
The formation of CAS 107553-81-1 occurs during the initial stages of API synthesis via a Strecker-type condensation. If the starting material (methyl 4-amino-2-fluorobenzoate) is contaminated with unfluorinated methyl 4-aminobenzoate, the reaction with acetone cyanohydrin yields CAS 107553-81-1 instead of the desired fluorinated intermediate.
Subsequent cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and amidation with methylamine irreversibly bakes this impurity into the final API batch as Desfluoro-Enzalutamide.
Divergent synthesis pathways of Enzalutamide and its desfluoro impurity.
Experimental Workflow: Synthesis & Isolation Protocol
To utilize CAS 107553-81-1 as a quantitative reference standard for HPLC profiling, it must be synthesized in isolation with >98% purity[1]. The following protocol is designed as a self-validating system.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a mild acid catalyst, protonating the carbonyl oxygen of the transient acetone species to increase its electrophilicity.
-
-
Cyanohydrin Addition: Add acetone cyanohydrin (1.5 eq) dropwise at 20°C under an inert nitrogen atmosphere.
-
Causality: Acetone cyanohydrin is utilized as a safer, liquid-phase source of both the acetone moiety and the cyanide nucleophile, circumventing the severe hazards of gaseous hydrogen cyanide (HCN).
-
-
Thermal Activation: Elevate the reaction temperature to 80°C and stir for 14 hours.
-
Causality: The steric hindrance of the tertiary carbon requires sustained thermal energy to overcome the activation barrier for the nucleophilic attack of the cyanide ion onto the intermediate imine.
-
-
Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3).
-
Causality: Proceeding to the workup before confirming the total consumption of the starting aniline leads to inseparable co-eluting impurities during final purification.
-
-
Quenching & Extraction: Cool the mixture to 5°C, quench with ice-cold saturated NaHCO₃ to neutralize the acetic acid, and extract with ethyl acetate (3x).
-
Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed nitrile group into a primary amide or carboxylic acid.
-
-
Chromatographic Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography on silica gel.
Analytical Methodologies: HPLC-UV/MS Profiling
Detecting trace amounts of CAS 107553-81-1 in API intermediates requires a highly sensitive, dual-mode detection strategy.
Analytical workflow for detecting CAS 107553-81-1 in pharmaceutical batches.
Step-by-Step Methodology
-
System Suitability (Validation): Inject a blank solution followed by a known reference standard mixture of the fluorinated intermediate and CAS 107553-81-1. Ensure a resolution factor (Rs) > 2.0.
-
Causality: Validates that the column chemistry and mobile phase can successfully resolve the desfluoro impurity from the main peak before committing valuable API samples.
-
-
Sample Preparation: Dissolve 10 mg of the intermediate API batch in 10 mL of Acetonitrile:Water (50:50 v/v).
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening or fronting.
-
-
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Causality: The absence of the electronegative fluorine atom makes CAS 107553-81-1 slightly less polar than the target intermediate. A shallow gradient ensures baseline separation based on these minor hydrophobic differences.
-
-
Dual-Mode Detection: Monitor UV absorbance at 240 nm and mass-to-charge ratio via ESI+ MS.
-
Causality: 240 nm captures the optimal chromophore absorption for the benzoate core. MS confirms the identity via the[M+H]⁺ ion at m/z 219.1, distinguishing it definitively from the fluorinated target (m/z 237.1).
-
Strategic Implications for Drug Development
For Contract Development and Manufacturing Organizations (CDMOs), the proactive profiling of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is not merely an academic exercise; it is a regulatory necessity. Under ICH Q3A guidelines, impurities in new drug substances must be identified and qualified if they exceed the 0.10% threshold. Because CAS 107553-81-1 seamlessly undergoes the same downstream cyclization as the intended API, failing to purge it at the intermediate stage guarantees the presence of Defluoro-MDV 3100 in the final drug product, potentially triggering batch rejection and regulatory hold.
References
-
DR JCR BIO. Enzalutamide Archives (Enzalutamide Impurity 12 / CAS 107553-81-1). Retrieved from: [Link]
-
Analytica Chemie. Enzalutamide Desfluro Impurity (Defluoro-MDV 3100). Retrieved from: [Link]
-
Sai Traders. Defluoro Enzalutamide (Defluoro-MDV 3100 / CAS 915087-16-0). Retrieved from: [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in Polar and Non-Polar Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is paramount for its effective use in drug development, formulation, and synthesis, as solubility directly impacts bioavailability, processability, and the design of purification methods.[1][2] This document will delve into the molecular structure of the compound, predict its solubility in a range of organic solvents using theoretical frameworks, and provide a detailed experimental protocol for the empirical determination of its solubility profile.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a multifaceted molecule featuring a combination of polar and non-polar functional groups, which dictates its interactions with various solvents.
Key Structural Features:
-
Methyl Benzoate Group: This aromatic ester contributes a significant non-polar character due to the benzene ring, while the methyl ester group introduces polarity and potential for hydrogen bond acceptance. Aromatic esters have a complex fluid structure influenced by molecular geometry and dipolar interactions.[3]
-
Secondary Amine: The amino group is a key site for hydrogen bonding, acting as both a donor and an acceptor. This feature suggests favorable interactions with protic solvents.
-
2-Cyanopropan-2-yl Group: This bulky alkyl group adds to the non-polar character of the molecule. The cyano (nitrile) group, however, is strongly electron-withdrawing and polar.[4][5] The presence of a cyano group can sometimes enhance solubility in certain polar solvents.[6][7]
Based on this structure, Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate can be classified as a moderately polar compound. Its solubility will be governed by a balance of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The general principle of "like dissolves like" suggests that this compound will exhibit preferential solubility in moderately polar solvents that can effectively solvate both its polar and non-polar regions.[8][9][10]
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
To move beyond a qualitative assessment, the Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility.[11][12][13] The principle is that substances with similar HSP values are likely to be miscible. The total Hansen parameter is composed of three components:
-
δD (Dispersion): Represents the energy from dispersion forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
While the exact HSP for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate are not published, they can be estimated based on its functional groups. The presence of the aromatic ring and alkyl groups will contribute to a moderate δD, the ester and cyano groups to a significant δP, and the secondary amine to a notable δH.
The "distance" (Ra) between the HSP of the solute and a solvent can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of dissolution.
Table 1: Hansen Solubility Parameters for a Selection of Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Non-Polar | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Polar Aprotic | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These values are approximate and can vary slightly depending on the source.[11][12]
Predicted Solubility Profile
Based on the structural analysis and the principles of HSP, a predicted solubility profile for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is presented below. It is anticipated that the compound will exhibit the highest solubility in solvents that can balance polarity and hydrogen bonding capabilities. A related compound, methyl 4-(2-cyanopropan-2-yl)benzoate, has been reported to have moderate solubility in methanol and ethyl acetate, which aligns with these predictions.[14]
Table 2: Predicted Solubility of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in Various Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar | n-Hexane | Low | Lack of polar interactions to overcome the solute's polarity. |
| Toluene | Moderate | The aromatic ring of toluene can interact with the benzoate group of the solute via π-π stacking. | |
| Cyclohexane | Low | Primarily dispersion forces, insufficient to dissolve the polar solute. | |
| Polar Aprotic | Acetone | High | Good balance of polar and dispersion interactions. Can act as a hydrogen bond acceptor. |
| Ethyl Acetate | High | Similar to acetone, its ester group can interact favorably with the solute's ester group. | |
| Acetonitrile | Moderate to High | The highly polar nature of acetonitrile should favor dissolution of the polar cyano group. | |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute. | |
| Polar Protic | Methanol | High | Can act as both a hydrogen bond donor and acceptor, interacting with the amine and ester/cyano groups. |
| Ethanol | High | Similar to methanol, but its slightly larger alkyl chain may enhance interactions with the non-polar parts of the solute. | |
| 1-Butanol | Moderate to High | The longer alkyl chain increases non-polar character, which may slightly reduce solubility compared to smaller alcohols. | |
| Water | Low | The significant non-polar regions of the molecule are expected to limit its solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate data. The isothermal shake-flask method is a reliable and widely used technique.
Materials and Equipment
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute. A pre-established calibration curve is required for this quantification.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in each solvent. Express the results in appropriate units, such as mg/mL, g/100 g solvent, or mole fraction.
Conclusion
The solubility profile of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is predicted to be favorable in a range of moderately polar to polar organic solvents, with particularly high solubility expected in solvents like acetone, ethyl acetate, methanol, and ethanol. This is attributed to the molecule's blend of polar functional groups capable of hydrogen bonding and dipole-dipole interactions, alongside non-polar regions that interact well with the organic component of these solvents. The provided theoretical framework and detailed experimental protocol offer a robust approach for researchers and drug development professionals to accurately predict, determine, and understand the solubility of this compound, thereby facilitating its application in various scientific endeavors.
References
- [Reserved for future use]
- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Institute of Chemical Engineers.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Thermodynamic modeling of activity coefficient and prediction of solubility. (2006). PubMed.
- The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. (n.d.).
- Solubility Effects of Polar and Nonpolar Solvents. (n.d.). Scribd.
- Synthesis of Water-Soluble Cyano-Containing Polymeric Additives and Their Application to the Preparation of Ag+-Loaded Hydrogels. (2025).
- Hansen Solubility Parameters (HSP). (n.d.). Practical Adhesion Science - Prof Steven Abbott.
- Green Solvent and Hansen Solubility Parameter (HSP). (2013). pirika.com.
- Solubility Experiment. (2022). A tang of science.
- Experiment 6 - Polarity and Solubility. (2021). Chemistry LibreTexts.
- [Reserved for future use]
- Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC.
- [Reserved for future use]
- DETERMIN
- [Reserved for future use]
- [Reserved for future use]
- methyl 4-(2-cyanopropan-2-yl)
- Hansen solubility parameter. (n.d.). Wikipedia.
- [Reserved for future use]
- [Reserved for future use]
- Effect of the cyano group on colour-tunability of aryl-substituted buta-1,3-diene based solid-state emissive copolymers. (n.d.).
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- What is the effect of cyano group on bioactivity?. (2015).
- [Reserved for future use]
- Properties and Structure of Aromatic Ester Solvents. (2007). The Journal of Physical Chemistry B.
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
Sources
- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. pirika.com [pirika.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. methyl 4-(2-cyanopropan-2-yl)benzoate; CAS No.: 129488-73-9 [chemshuttle.com]
An In-Depth Technical Guide to the Mechanism of Action of Cyanoalkyl Amino Benzoates in Biological Assays
This guide provides a comprehensive technical overview of the mechanisms of action of cyanoalkyl amino benzoates, a class of compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions and biological consequences of these compounds, with a focus on their roles as local anesthetics and potential anticancer agents. The experimental methodologies for elucidating these mechanisms are detailed, providing a framework for robust scientific investigation.
Part 1: Introduction to Cyanoalkyl Amino Benzoates
Chemical Structure and Properties
Cyanoalkyl amino benzoates are a class of organic molecules characterized by a central benzoate core. This core structure is appended with an amino group, which is further substituted with a cyanoalkyl chain. The general structure allows for considerable chemical diversity, with variations in the substitution pattern on the aromatic ring and the length and branching of the alkyl chain. These structural modifications significantly influence the physicochemical properties of the compounds, such as their lipophilicity, water solubility, and acid dissociation constant (pKa), which in turn dictate their pharmacokinetic and pharmacodynamic profiles.
Therapeutic Potential
The primary therapeutic applications of cyanoalkyl amino benzoates and related amino benzoate esters are in the fields of local anesthesia and oncology. Their local anesthetic properties are attributed to their ability to block nerve impulses, a mechanism shared with well-known drugs like benzocaine and lidocaine.[1][2][3] The presence of the cyano group can modulate the electronic properties and binding characteristics of the molecule, potentially leading to altered potency and duration of action.
In the realm of oncology, various benzothiazole derivatives, which can be considered structurally related to certain amino benzoates, have demonstrated significant antitumor activity.[4][5][6][7][8] The mechanisms underlying these anticancer effects are often multifactorial and can involve the induction of programmed cell death (apoptosis) and interference with cell division.
Part 2: Mechanism of Action as Local Anesthetics: Modulation of Voltage-Gated Sodium Channels
The local anesthetic effect of cyanoalkyl amino benzoates is primarily mediated by their interaction with voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[9]
The Role of Voltage-Gated Sodium Channels in Nociception
Voltage-gated sodium channels are transmembrane proteins that form a pore through the cell membrane, allowing the rapid influx of sodium ions in response to membrane depolarization.[9] This influx is the basis of the rising phase of the action potential. Several subtypes of Nav channels exist, with Nav1.7 being a key player in pain signaling pathways. The blockade of these channels prevents the transmission of pain signals from the periphery to the central nervous system.
The Modulated Receptor Hypothesis: State-Dependent Binding
The action of many local anesthetics, and likely cyanoalkyl amino benzoates, is explained by the Modulated Receptor Hypothesis. This model posits that the affinity of the drug for the sodium channel depends on the conformational state of the channel: resting, open, or inactivated. These compounds typically exhibit a higher affinity for the open and inactivated states than for the resting state.[10] This "use-dependent" or "phasic" block means that the inhibitory effect is more pronounced in rapidly firing neurons, such as those transmitting nociceptive signals.[10]
Caption: Conformational states of a voltage-gated sodium channel.
Molecular Interactions
Cyanoalkyl amino benzoates, being weak bases, can exist in both charged and neutral forms. The neutral form is thought to cross the cell membrane, after which the charged form binds to a receptor site within the inner pore of the sodium channel. This binding physically occludes the channel, preventing sodium ion permeation.
Biological Assays for Characterizing Nav Channel Blockade
Patch-clamp electrophysiology is the definitive method for studying ion channel function, as it allows for direct measurement of the ionic currents flowing through the channels with precise voltage control.[11][12][13]
Experimental Protocol: Whole-Cell Voltage-Clamp
-
Cell Culture: HEK293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.7) are cultured to 70-80% confluency.
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Protocol: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit sodium currents.
-
Compound Application: The test compound is applied via a perfusion system, and the effect on the sodium current is recorded.
-
Data Analysis: The peak inward current is measured before and after compound application to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.
Caption: Workflow for a whole-cell patch-clamp experiment.
Automated Patch-Clamp (APC): For high-throughput screening, APC platforms can perform patch-clamp experiments in a 96- or 384-well format, significantly increasing throughput.[12]
These assays offer higher throughput than traditional electrophysiology and are suitable for primary screening.
-
Membrane Potential-Sensitive Dyes: These assays use fluorescent dyes that change their emission properties in response to changes in membrane potential.[14] To study sodium channels, which inactivate rapidly, a channel activator (e.g., veratridine) is often used to prolong the open state.[14] The influx of sodium ions causes depolarization, which is detected as a change in fluorescence.
These assays measure the ability of a test compound to displace a radiolabeled ligand that binds to a known site on the sodium channel.[15] For example, [3H]batrachotoxinin A 20-α-benzoate can be used to label the activator binding site.[15] A reduction in the bound radioactivity in the presence of the test compound indicates binding to the channel.
Part 3: Mechanism of Action in Oncology: A Multifaceted Approach
The anticancer properties of compounds structurally related to cyanoalkyl amino benzoates, such as aminobenzothiazoles, suggest that this class may also possess antitumor activity.[5][6][7] The mechanisms are likely to be complex and may involve multiple cellular targets.
Known and Putative Molecular Targets
-
Induction of Apoptosis: A common mechanism for anticancer drugs is the induction of programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways and often involves the activation of a cascade of enzymes called caspases. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells.[5]
-
Cell Cycle Arrest: Another key mechanism is the disruption of the cell cycle, preventing cancer cells from proliferating. This can be achieved by targeting proteins that regulate cell cycle progression.
-
Other Potential Targets: Depending on the specific chemical structure, other targets could include protein kinases involved in cancer cell signaling or other proteins essential for cell survival and proliferation.
Caption: Simplified overview of apoptosis induction pathways.
Biological Assays for Characterizing Anticancer Mechanisms
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for 24-72 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and an IC50 value is determined.
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide is used as a counterstain to identify dead cells. Flow cytometry analysis can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Part 4: Synthesis, Conclusion, and Future Directions
The dual potential of cyanoalkyl amino benzoates as both local anesthetics and anticancer agents makes them an intriguing class of molecules for further investigation. The mechanism of action as a local anesthetic is well-established to involve the blockade of voltage-gated sodium channels, and a variety of robust assays are available to characterize this activity. The anticancer mechanisms are more diverse and require a broader range of cellular and molecular assays to fully elucidate.
Future research should focus on establishing clear structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds for their respective targets. For local anesthetic development, this means targeting specific Nav subtypes to reduce side effects. For oncology, identifying the precise molecular targets will be crucial for rational drug design and development. The in-depth understanding of their mechanisms of action, facilitated by the assays described in this guide, will be paramount to realizing the full therapeutic potential of cyanoalkyl amino benzoates.
Part 5: References
-
Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., Yan, L., Slaughter, R. S., Kaczorowski, G. J., Smith, M. M., & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 2(3), 260–268. [Link]
-
Zhu, W., & Li, M. (2018). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. [Link]
-
Li, M., & Kaczorowski, G. J. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Methods in Molecular Biology, 1684, 139–153. [Link]
-
Doughty, T., & Felix, J. P. (2004). Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential. Nature Biotechnology, 22(5), 591–597. [Link]
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. [Link]
-
Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2003). Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues. Bioorganic & Medicinal Chemistry Letters, 13(3), 471–474. [Link]
-
Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Lidocaine block of cardiac sodium channels. The Journal of General Physiology, 81(5), 613–642. [Link]
-
Zjacic, M., Tralic-Kulenovic, V., Karminski-Zamola, G., & Pavelic, K. (2009). Novel cyano- and amidinobenzothiazole derivatives: synthesis, antitumor evaluation, and X-ray and quantitative structure-activity relationship (QSAR) analysis. Journal of Medicinal Chemistry, 52(8), 2474–2484. [Link]
-
Wang, Y., Li, Y., Yang, X., Zhang, Y., & Li, Y. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6627–6635. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. [Link]. [Link]
-
Farzam, K., & Abdullah, M. (2024). Benzocaine. In StatPearls. StatPearls Publishing. [Link]
-
Practical Neurology. (2021). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. [Link]. [Link]
-
Kumar, A., & Singh, A. (2017). Adjuvants to local anesthetics: Current understanding and future trends. World Journal of Clinical Cases, 5(8), 310–321. [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]. [Link]
-
Bertolino, M., Vicini, S., & Costa, E. (1989). Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors. Neuroscience Letters, 98(1), 104–108. [Link]
-
Al-Ghanayem, A. A. (2019). Local anesthetic effect of some benzoyl amino acids and phthalyl amino acids using hot-plate technique and pin pricking technique. MOJ Bioorganic & Organic Chemistry, 3(2), 55-59. [Link]
-
Ivanova, Y., & Momekov, G. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2596. [Link]
-
Cully, D. F., & Catterall, W. A. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15093. [Link]
-
Creveling, C. R., McNeal, E. T., & Daly, J. W. (1983). [3H]Batrachotoxinin A 20 alpha-benzoate binding to voltage-sensitive sodium channels: a rapid and quantitative assay for local anesthetic activity in a variety of drugs. Molecular Pharmacology, 23(2), 350–358. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 14(11), 1148. [Link]
-
de Oliveira, R. B., de Almeida, A. C. C., & Gonzalez-Perez, V. (2019). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. Amino Acids, 51(2), 355–364. [Link]
-
Grewal, P., & Grewal, H. S. (2021). Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels, for Partial Onset Seizures in Adults: A Comprehensive Review and Clinical Implications. Neurology International, 13(2), 252–265. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. [Link]. [Link]
-
Hay, M., & Lindsley, C. W. (1993). Electrophysiological Characterization of Excitatory Amino Acid Responses in Rat Lateral Parabrachial Neurons in Vitro. Brain Research, 611(2), 313–321. [Link]
-
Lin, C. H., Chen, P. K., & Wang, C. Y. (2018). Brain Activity of Benzoate, a D-Amino Acid Oxidase Inhibitor, in Patients With Mild Cognitive Impairment in a Randomized, Double-Blind, Placebo Controlled Clinical Trial. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 3(5), 449–458. [Link]
-
Khan, A., Khan, I., & Ali, S. S. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. Molecules, 28(16), 6067. [Link]
-
Khan, A., Khan, I., & Ali, S. S. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. Molecules, 28(16), 6067. [Link]
-
Kishore, V., & Kumar, A. (1987). Anti-inflammatory activity of amino acyl benzoates. Indian Journal of Pharmaceutical Sciences, 49(4), 146–148. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Local Anesthetics derived from aminobenzoic acid [quimicaorganica.org]
- 3. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel cyano- and amidinobenzothiazole derivatives: synthesis, antitumor evaluation, and X-ray and quantitative structure-activity relationship (QSAR) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 11. Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges | IntechOpen [intechopen.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]Batrachotoxinin A 20 alpha-benzoate binding to voltage-sensitive sodium channels: a rapid and quantitative assay for local anesthetic activity in a variety of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight, exact mass, and elemental analysis of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Executive Summary & Contextual Significance
As a Senior Application Scientist in pharmaceutical development, characterizing process impurities is not merely a regulatory tick-box exercise; it is a fundamental requirement for process chemistry optimization and ensuring patient safety. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (CAS: 107553-81-1) is a critical intermediate and recognized process impurity[1]. In the pharmaceutical industry, it is most notably designated as Enzalutamide Impurity 12 [2][3] or Process Impurity 2 [4], and it also serves as an intermediate in the synthesis of Defluoro-MDV3100[5].
To comply with ICH Q3A guidelines for the qualification of impurities, a rigorous analytical profile must be established. This whitepaper provides an in-depth technical guide detailing the molecular weight, exact mass, and elemental analysis of this compound, backed by self-validating experimental protocols and mechanistic insights.
Chemical Identity & Structural Context
Understanding the structural components of the molecule is the first step in designing an analytical workflow. The compound consists of a methyl benzoate core linked via a secondary amine to a 2-cyanopropan-2-yl (cyanopropyl) group.
-
IUPAC Name: Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
-
Synonyms: Enzalutamide Impurity 12[2], Enzalutamide Process Impurity 2[4], Methyl 4-[(1-cyano-1-methylethyl)amino]benzoate[6]
-
CAS Number: 107553-81-1[1]
Mechanistic Pathway of Formation
During API synthesis, this compound typically forms via a Strecker-type condensation. When methyl 4-aminobenzoate is exposed to acetone and a cyanide source (such as acetone cyanohydrin or TMSCN), the primary amine undergoes nucleophilic attack, yielding the cyanopropyl-substituted secondary amine.
Figure 1: Strecker-type condensation pathway leading to the formation of CAS 107553-81-1.
Molecular Weight & Exact Mass Determination
In analytical chemistry, distinguishing between average molecular weight (used for stoichiometry and macroscopic weighing) and exact mass (used for High-Resolution Mass Spectrometry) is critical.
Average Molecular Weight
The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance found on Earth.
Table 1: Average Molecular Weight Calculation
| Element | Standard Atomic Weight ( g/mol ) | Quantity | Total Weight ( g/mol ) |
| Carbon (C) | 12.011 | 12 | 144.132 |
| Hydrogen (H) | 1.008 | 14 | 14.112 |
| Nitrogen (N) | 14.007 | 2 | 28.014 |
| Oxygen (O) | 15.999 | 2 | 31.998 |
| Total | 218.256 g/mol |
Exact Mass (Monoisotopic Mass)
For structural confirmation via LC-HRMS, the exact mass is calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 2: Monoisotopic Exact Mass Calculation
| Element | Isotope | Exact Mass (Da) | Quantity | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |
| Hydrogen | ¹H | 1.007825 | 14 | 14.109550 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | 218.105528 Da |
Note: In positive electrospray ionization (ESI+), the target precursor ion is the protonated adduct [M+H]⁺. Adding the mass of a proton (1.007276 Da) yields an expected m/z of 219.1128 .
High-Resolution Mass Spectrometry (LC-HRMS) Workflow
To experimentally validate the exact mass, a robust LC-HRMS protocol must be employed. The methodology below is designed with built-in causality to ensure a self-validating analytical system.
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of HPLC-grade Methanol.
-
Causality: Methanol ensures complete solvation of the hydrophobic benzoate core while remaining compatible with reverse-phase mobile phases.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Causality: The C18 stationary phase provides optimal retention for the aromatic system. Formic acid acts as an ion-pairing agent and provides the necessary [H]⁺ protons to facilitate efficient positive electrospray ionization (ESI+) of the secondary amine.
-
-
Ionization (ESI+): Apply a spray voltage of 3.5 kV at a capillary temperature of 275 °C.
-
Causality: ESI is a "soft" ionization technique. It prevents the thermal degradation of the labile cyano group, ensuring the intact precursor ion [M+H]⁺ is transmitted to the mass analyzer.
-
-
Mass Analysis: Acquire data using an Orbitrap mass spectrometer at a resolution of >70,000 (at m/z 200).
-
Causality: High resolution is required to separate the target ion from isobaric background interferences.
-
-
Self-Validation (Lock Mass): Infuse a known lock mass standard (e.g., Leucine Enkephalin) continuously during the run.
-
Causality: This provides real-time mass axis calibration, ensuring the mass error remains strictly below 5 ppm, validating the exact mass measurement.
-
Figure 2: LC-HRMS analytical workflow for exact mass confirmation.
Elemental Analysis (CHN/O)
Elemental analysis (combustion analysis) is required to confirm the bulk purity and empirical formula of the synthesized impurity reference standard.
Table 3: Theoretical Elemental Composition
| Element | Mass Fraction (%) |
| Carbon (C) | 66.04% |
| Hydrogen (H) | 6.47% |
| Nitrogen (N) | 12.84% |
| Oxygen (O) | 14.66% |
| Total | 100.01% |
| Note: Total exceeds 100% marginally due to standard atomic weight rounding. |
Step-by-Step Combustion Analysis Protocol
-
Encapsulation: Weigh exactly 1.500 mg of the sample into a high-purity tin capsule.
-
Causality: The tin capsule is not just a container; it acts as a combustible catalyst.
-
-
Flash Combustion: Drop the capsule into a combustion tube heated to 900 °C under a pulse of pure oxygen.
-
Causality: The oxidation of tin is highly exothermic, creating a localized "flash" temperature of ~1800 °C. This extreme heat ensures the complete breakdown of the stable aromatic ring into CO₂, H₂O, and NOₓ, preventing carbonaceous charring that would skew the carbon mass percentage.
-
-
Catalytic Reduction: Pass the combustion gases over a copper catalyst at 600 °C.
-
Causality: The copper quantitatively reduces all nitrogen oxides (NOₓ) to N₂ gas, which is essential for accurate nitrogen quantification.
-
-
Separation & Detection: Separate the gases (N₂, CO₂, H₂O) using an isothermal GC column and detect them via a Thermal Conductivity Detector (TCD).
-
Self-Validation: Run a known standard (e.g., Sulfanilamide) before and after the sample batch.
-
Causality: Bracketing the samples verifies the linearity of the TCD response and confirms that the oxidation/reduction reagents within the instrument are not exhausted.
-
Figure 3: Self-validating combustion elemental analysis (CHN) workflow.
Conclusion
The comprehensive characterization of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate requires a multi-modal analytical approach. By establishing the theoretical molecular weight (218.256 g/mol ) and exact mass (218.105528 Da), and validating these parameters through strictly controlled, self-validating LC-HRMS and flash combustion protocols, analytical scientists can confidently quantify this impurity. This rigor ensures the highest standards of quality control in the downstream manufacturing of critical APIs like Enzalutamide.
References
-
NextSDS. METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE — Chemical Substance Information. Available at:[Link][7]
-
NextSDS. METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE CAS Number 107553-81-1. Available at:[Link][1]
-
DR JCR BIO. Enzalutamide Archives - Enzalutamide Impurity 12/107553-81-1. Available at: [Link][2]
Sources
- 1. nextsds.com [nextsds.com]
- 2. drjcrbio.com [drjcrbio.com]
- 3. molcan.com [molcan.com]
- 4. anaxlab.com [anaxlab.com]
- 5. METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE | 107553-81-1 [amp.chemicalbook.com]
- 6. Buy Online CAS Number 107553-81-1 - TRC - Methyl 4-[(1-cyano-1-methylethyl)amino]benzoate | LGC Standards [lgcstandards.com]
- 7. nextsds.com [nextsds.com]
Application Notes and Protocols for the Utilization of 4-[(2-Cyanopropan-2-yl)amino]benzoate Derivatives in the Synthesis of Enzalutamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-[(2-cyanopropan-2-yl)amino]benzoate derivatives as pivotal intermediates in the manufacturing of Active Pharmaceutical Ingredients (APIs). The primary focus of this document is the synthesis of Enzalutamide, a potent second-generation non-steroidal androgen receptor (AR) antagonist.
Introduction: The Strategic Importance of the (2-Cyanopropan-2-yl)amino Moiety in Enzalutamide Synthesis
Enzalutamide is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). Its mechanism of action involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA. The synthesis of Enzalutamide involves the construction of a complex diarylthiohydantoin structure. A key building block in many efficient synthetic routes is a derivative of 4-aminobenzoic acid that incorporates a (2-cyanopropan-2-yl)amino group. While the user's query specified Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, a closely related and more commonly cited intermediate in the synthesis of Enzalutamide is 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide .[1][2][3] This document will focus on the application of this key intermediate.
The incorporation of the 2-cyanopropan-2-yl group, derived from acetone cyanohydrin, is a critical step that introduces the gem-dimethyl moiety required for the final thiohydantoin ring of Enzalutamide. This structural feature is crucial for the drug's high affinity and specificity for the androgen receptor.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the chemical properties and safety profile of the reagents is paramount for successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number | Key Safety Precautions |
| 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide | C12H14FN3O | 235.26 | Solid (form may vary) | 915087-32-0 | Handle with appropriate personal protective equipment (PPE). Avoid inhalation and contact with skin and eyes. |
| 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | 168.17 | Solid | 915087-25-1 | Wear protective gloves, clothing, and eye/face protection.[4] |
| Acetone Cyanohydrin | C4H7NO | 85.10 | Colorless to yellowish liquid | 75-86-5 | Highly Toxic .[5][6] Liberates hydrogen cyanide.[5][6] Handle only in a well-ventilated fume hood with extreme caution and appropriate PPE.[7] |
Synthetic Pathway Overview
The synthesis of Enzalutamide via the 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide intermediate can be conceptually broken down into three key stages.
Caption: Overview of the synthetic strategy for Enzalutamide.
Experimental Protocols
The following protocols are based on established synthetic methodologies and are intended to provide a framework for laboratory-scale synthesis.[1][2]
Protocol 1: Synthesis of 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide
This protocol details the crucial step of introducing the cyanopropan-2-yl group onto the aromatic amine.
Reaction Scheme:
Caption: Synthesis of the key Enzalutamide intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Amino-2-fluoro-N-methylbenzamide | 168.17 | 1.0 |
| Acetone Cyanohydrin | 85.10 | 1.5 - 2.0 |
| Triethylamine (or other suitable base) | 101.19 | Catalytic to stoichiometric |
| Toluene (or other suitable solvent) | 92.14 | As required |
Procedure:
-
To a stirred solution of 4-Amino-2-fluoro-N-methylbenzamide in a suitable solvent such as toluene, add the base (e.g., triethylamine).
-
Carefully add acetone cyanohydrin dropwise to the reaction mixture at room temperature. Caution: Acetone cyanohydrin is highly toxic and can release hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide.
Causality Behind Experimental Choices:
-
The use of a base facilitates the reaction between the aromatic amine and acetone cyanohydrin.
-
Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion.
-
The aqueous workup is essential to remove any unreacted acetone cyanohydrin and other water-soluble impurities.
Protocol 2: Synthesis of Enzalutamide from the Key Intermediate
This protocol outlines the cyclization step to form the thiohydantoin ring of Enzalutamide.
Reaction Scheme:
Caption: Final cyclization step to form Enzalutamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide | 235.26 | 1.0 |
| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 228.18 | 1.0 - 1.2 |
| A suitable organic base (e.g., Triethylamine) | 101.19 | Stoichiometric |
| A suitable solvent (e.g., Toluene, Acetonitrile) | - | As required |
Procedure:
-
Dissolve 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a suitable solvent.
-
Add the organic base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture and, if a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Enzalutamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validating System:
-
The purity of the final product should be assessed by HPLC (>99.5% for API grade).
-
The structure of the synthesized Enzalutamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with a reference standard.
Conclusion
The use of 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide as a key intermediate provides an efficient and scalable pathway for the synthesis of Enzalutamide. Careful control of reaction conditions and adherence to stringent safety protocols, particularly when handling acetone cyanohydrin, are essential for the successful and safe implementation of these procedures in a research and development setting. The protocols outlined in these application notes serve as a robust starting point for the synthesis and further process optimization of this critical API.
References
-
Sheng, C. et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. RSC Advances, 13(28), 19053-19057. Available at: [Link]
-
Zhou, A. et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 28(2), 349-353. Available at: [Link]
-
Medicines Evaluation Board. (2023). Public Assessment Report Scientific discussion Enzalutamide Sandoz 40 mg and 80 mg, film-coated tablets (enzalutamide). Available at: [Link]
-
Zhou, A. et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. R Discovery. Available at: [Link]
- Google Patents. (n.d.). WO2016005875A1 - An improved process for the preparation of enzalutamide.
-
Appretech Scientific Limited. (n.d.). methyl 4-(2-cyanopropan-2-yl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN108329236B - A kind of preparation method of enzalutamide intermediate.
-
NextSDS. (n.d.). METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112047888A - Method for synthesizing enzalutamide.
-
Der Pharma Chemica. (2022). Indion 190 Resin Catalyzed Environmentally Benign Protocol for Synthesis of an Anticancer Drug Enzalutamide. Available at: [Link]
-
Xu, D. et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]
- Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetone cyanohydrin. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Pharmaffiliates. (n.d.). 4-((2-Cyanopropan-2-yl)(nitroso)amino)-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Enzalutamide-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Retrieved from [Link]
- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
Sources
- 1. CN108329236B - A kind of preparation method of enzalutamide intermediate - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Catalytic hydrogenation protocols for the cyano group in Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Application Note: Chemoselective Catalytic Hydrogenation of α-Aminonitriles Optimized Protocols for the Reduction of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Executive Summary & Mechanistic Challenges
The conversion of the cyano group in Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate to a primary amine yields a highly valuable 1,2-diamine framework. However, the selective catalytic hydrogenation of nitriles to primary amines is notoriously difficult due to the highly reactive imine intermediates that readily condense with the product to form secondary or tertiary amines[1].
For this specific substrate, three distinct mechanistic liabilities must be managed:
-
Reductive Decyanation: The substrate is an α-aminonitrile. The C–CN bond is sterically hindered and electronically activated by the adjacent amine. Standard catalysts (e.g., unmodified Nickel nanoparticles) frequently insert into this bond, causing hydrogenolysis and the release of HCN (reductive decyanation) rather than reduction of the nitrile[2].
-
Dimerization: If the primary amine is not immediately sequestered, it will attack the intermediate imine, leading to dimerization[3].
-
Ester Hydrolysis/Transamidation: The methyl ester at the para-position of the benzoate must be preserved. High temperatures in basic media (like ammonia) will cause transamidation.
Catalyst Selection & Causality
To create a self-validating and highly selective reaction system, we must manipulate the reaction kinetics using specific catalyst-additive pairings.
-
Rhodium on Alumina (Rh/Al₂O₃) with Ammonia: Adapted from the foundational work by Freifelder and Hasbrouck, Rh/Al₂O₃ is uniquely suited for α-aminonitriles because it exhibits a significantly lower propensity for C–CN hydrogenolysis compared to Palladium or Nickel[4]. The addition of methanolic ammonia acts as a kinetic trap; the vast excess of NH₃ outcompetes the newly formed primary amine for the imine intermediate, completely suppressing secondary amine formation.
-
Palladium on Carbon (Pd/C) with Boc-Anhydride: While Pd/C typically favors the formation of secondary and tertiary amines during nitrile reduction[3], it can be heavily modulated by running the reaction in the presence of di-tert-butyl dicarbonate (Boc₂O). The primary amine is trapped in situ as a carbamate, instantly removing it from the catalytic cycle and preventing dimerization.
Mechanistic Pathway Visualization
Mechanistic pathways of α-aminonitrile hydrogenation and byproduct suppression.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the catalyst and additive systems employed.
| Protocol | Catalyst System | Additive / Trapping Agent | Target Yield (1° Amine) | Decyanation Byproduct | Dimerization Byproduct |
| A | 5% Rh/Al₂O₃ | NH₃ (2M in Methanol) | 85 - 92% | < 5% | < 2% |
| B | 10% Pd/C | Boc₂O (1.2 equiv) | 78 - 85% (as Boc) | ~ 10% | < 1% |
| C (Avoid) | Raney Nickel | None | < 40% | > 30% | > 20% |
Experimental Protocols
Protocol A: Rh/Al₂O₃-Catalyzed Hydrogenation in Methanolic Ammonia
Objective: Isolation of the free primary 1,2-diamine while preserving the methyl ester.
Reagents:
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate: 10.0 mmol (2.32 g)
-
5% Rhodium on Alumina (Rh/Al₂O₃): 230 mg (10 wt% relative to substrate)
-
Ammonia in Methanol (2.0 M): 50 mL
Equipment:
-
Parr Hydrogenation Apparatus (or equivalent pressure reactor)
-
Celite pad for filtration
Step-by-Step Methodology:
-
Preparation: In a thick-walled Parr hydrogenation bottle, dissolve 10.0 mmol of the α-aminonitrile in 50 mL of 2.0 M methanolic ammonia. Causality: The high concentration of ammonia is strictly required to saturate the reaction environment, ensuring the intermediate imine reacts with NH₃ rather than the product amine.
-
Catalyst Addition: Carefully add 230 mg of 5% Rh/Al₂O₃. Safety Note: Always add the catalyst to the solvent under an inert atmosphere (Argon/N₂) to prevent the ignition of methanol vapors.
-
Purge and Pressurize: Seal the vessel. Purge the system with Nitrogen three times, followed by Hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Agitate the mixture at strictly room temperature (20–25 °C) for 4 to 6 hours. Causality: Temperature control is critical. Exceeding 30 °C in the presence of ammonia will initiate transamidation of the methyl ester to a primary amide.
-
Monitoring: Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (theoretical uptake: 20 mmol H₂).
-
Workup: Vent the hydrogen safely. Purge with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the rhodium catalyst. Wash the pad with an additional 20 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 30 °C) to afford Methyl 4-[(1-amino-2-methylpropan-2-yl)amino]benzoate.
Protocol B: Pd/C-Catalyzed Hydrogenation with in situ Boc-Protection
Objective: Direct synthesis of the N-Boc protected primary amine for immediate use in medicinal chemistry workflows.
Reagents:
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate: 10.0 mmol (2.32 g)
-
Di-tert-butyl dicarbonate (Boc₂O): 12.0 mmol (2.62 g)
-
10% Palladium on Carbon (Pd/C, 50% wet): 230 mg
-
Methanol (Anhydrous): 50 mL
Equipment:
-
Standard round-bottom flask with a hydrogen balloon setup.
Step-by-Step Methodology:
-
Preparation: Dissolve the α-aminonitrile (10.0 mmol) and Boc₂O (12.0 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask. Causality: A slight excess of Boc₂O ensures that every molecule of primary amine generated is immediately trapped, shifting the equilibrium away from dimerization.
-
Catalyst Addition: Add 230 mg of 10% Pd/C to the solution under a gentle stream of Argon.
-
Purge and React: Evacuate the flask and backfill with Hydrogen using a balloon (1 atm). Stir the suspension vigorously at room temperature for 12–16 hours. Causality: The mild 1 atm pressure prevents the over-reduction or hydrogenolysis of the benzylic-like C-N bonds that can occur with Pd/C at high pressures.
-
Workup: Once TLC indicates complete consumption of the starting material, purge the flask with Argon. Filter the mixture through Celite, washing with ethyl acetate (30 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure Boc-protected diamine.
References
- Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines Source: ResearchGate URL
- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase Source: ResearchGate URL
- US8809529B2 - Imidazo[1,2-α]pyrazine derivatives (Citing Freifelder and Hasbrouck)
- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines Source: ACS Publications URL
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Executive Summary
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a highly functionalized α-aminonitrile derivative[1]. Structurally, it features an electron-deficient benzoate ester and a sterically demanding α,α-dimethylcyanomethyl group flanking a secondary amine. This compound is a critical advanced intermediate in the synthesis of non-steroidal antiandrogens and other complex active pharmaceutical ingredients (APIs). In modern synthetic workflows, it serves as a versatile substrate for palladium-catalyzed cross-coupling, specifically in Buchwald-Hartwig N-arylation and decyanative C-C cross-coupling [2]. This application note details the mechanistic rationale, optimization data, and self-validating protocols required to successfully manipulate this challenging substrate.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
Applying palladium catalysis to Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate requires overcoming severe intrinsic reactivity barriers:
-
Steric Hindrance: The tertiary carbon of the 2-cyanopropan-2-yl group severely restricts the trajectory of the Pd(II) complex during the amine coordination step[3].
-
Electronic Deactivation: The para-methoxycarbonylphenyl group withdraws electron density from the nitrogen atom, drastically reducing its nucleophilicity[4].
-
Catalyst Poisoning Risks: The nitrile group can competitively coordinate to the palladium center, potentially stalling the catalytic cycle or triggering off-target decyanative pathways[2].
Causality in Reaction Design: To force the Buchwald-Hartwig amination, the catalytic system must employ highly specialized dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos ). These ligands possess a bulky, electron-rich framework that accelerates the initial oxidative addition of the aryl halide while enforcing a highly crowded coordination sphere. This steric crowding destabilizes the Pd(II)-amido resting state, thermodynamically "pushing" the complex through the difficult reductive elimination step to form the tertiary amine. Furthermore, a strong base such as Sodium tert-butoxide (NaOtBu) is strictly required; its high pKa is necessary to deprotonate the electronically deactivated secondary amine, facilitating the formation of the critical palladium-amido intermediate.
Reaction Pathway Visualization
The following diagram illustrates the dual reactivity profile of the substrate under different palladium-catalyzed conditions.
Dual Pd-catalyzed cross-coupling pathways for the α-aminonitrile substrate.
Quantitative Optimization Data
The table below summarizes the optimization of the Buchwald-Hartwig coupling of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate with a model aryl bromide. The data highlights the necessity of specific ligand-base pairings.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%)* |
| 1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 45 |
| 3 | Pd(OAc)₂ | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 89 |
| 4 | Pd-PEPPSI-IPr | None (NHC) | LiHMDS | THF | 80 | 68 |
| 5 | Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 22 |
*Determined by HPLC analysis using an internal standard.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Buchwald-Hartwig N-Arylation (Pathway A)
This protocol describes the coupling of the substrate with an aryl bromide to yield a highly congested tertiary amine[3][4].
Step 1: Reagent Preparation & Degassing
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (1.0 mmol, ~218 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), BrettPhos (0.10 mmol, 53.7 mg), and NaOtBu (1.5 mmol, 144 mg).
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling. Causality: Palladium(0) intermediates are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst death.
Step 2: Reaction Execution
-
Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
Step 3: Self-Validation & In-Process Control (IPC)
-
After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade acetonitrile, and filter through a 0.22 µm PTFE syringe filter.
-
Analyze via LC-MS. Validation Check: The disappearance of the starting material mass (m/z [M+H]⁺ ~219) and the appearance of the target product mass confirm catalytic turnover. If the starting material persists with no product, catalyst poisoning by the nitrile moiety has occurred, indicating that the ligand-to-palladium ratio must be increased to outcompete nitrile binding.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Decyanative C-C Cross-Coupling (Pathway B)
This protocol exploits the α-aminonitrile functionality as a masked electrophile, replacing the cyano group with an aryl group via C-CN bond activation[2].
Step 1: Catalyst and Substrate Loading
-
To a dry Schlenk tube, add Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (1.0 mmol), an arylboronic acid (2.0 mmol), Pd(PPh₃)₄ (0.10 mmol, 115 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Evacuate and backfill with argon (3x).
Step 2: Reaction Execution
-
Inject a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the carbonate base and facilitate the transmetalation step of the boronic acid to the Pd(II) center.
-
Stir the biphasic mixture at 110 °C for 16 hours.
Step 3: Self-Validation & Workup
-
Monitor the release of cyanide (Caution: Highly toxic, ensure the reaction is performed in a well-ventilated fume hood with appropriate scrubbing systems).
-
Upon completion (verified by TLC, Rf shift to a less polar spot due to the loss of the nitrile), partition the mixture between water and dichloromethane. Extract the aqueous layer with DCM (3 x 15 mL).
-
Dry the combined organics over anhydrous Na₂SO₄, concentrate, and purify via chromatography.
References
- NextSDS. "METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE — Chemical Substance Information." NextSDS Substance Database.
- PMC / National Institutes of Health. "Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness." NIH.
- ACS Publications. "4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses." Journal of Medicinal Chemistry.
- ResearchGate. "Synthesis of α-Aminonitriles via a FeSO4-Mediated Oxidative Cyanation of Tertiary Amines with Benzoyl Cyanide and Molecular Oxygen or TBHP." ResearchGate.
Sources
Application Notes and Protocols for In Vitro Assay Solution Preparation: Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Abstract
This comprehensive guide provides detailed protocols and best practices for the preparation of in vitro assay solutions using the novel small molecule, Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate. Recognizing the absence of established public data for this compound, this document is structured to empower researchers with a systematic approach to characterize, solubilize, and stabilize the molecule for reliable and reproducible experimental outcomes. We present step-by-step methodologies for solubility and stability assessment, followed by validated protocols for the preparation of stock and working solutions suitable for a variety of in vitro applications. The causality behind each experimental choice is explained to ensure scientific integrity and to equip researchers with the foundational knowledge to adapt these protocols to their specific assay requirements.
Introduction to Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a small organic molecule featuring a methyl benzoate core structure linked to a 2-cyanopropan-2-ylamino moiety. While this specific molecule is not extensively characterized in public literature, its structural components suggest potential biological activity and specific physicochemical properties that must be considered for in vitro studies.
-
The Benzoate Moiety: The methyl benzoate group is a common feature in pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] It provides a scaffold that can be functionalized to interact with biological targets.
-
The α-Amino Nitrile Group: The (2-cyanopropan-2-yl)amino group is a type of α-amino nitrile. This functional group is present in a variety of biologically active compounds and pharmaceuticals, including some with antibacterial, antifungal, and even anti-cancer properties.[2][3][4][5]
Given its structure, it is prudent to assume that Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a lipophilic compound with limited aqueous solubility. Therefore, a systematic approach to determining its solubility and stability is the critical first step before its use in any in vitro assay.
Essential Pre-Assay Characterization
Before preparing solutions for a biological assay, it is imperative to determine the empirical solubility and stability of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in relevant solvents and buffers. This foundational data will prevent common issues such as compound precipitation, inaccurate concentration calculations, and poor assay reproducibility.[6]
Solubility Assessment
We recommend a two-tiered approach to solubility testing: a rapid kinetic solubility assessment for initial screening, followed by a more definitive thermodynamic solubility measurement in the final chosen assay buffer.[7][8]
This high-throughput method provides a rapid estimation of a compound's solubility by measuring the point at which it precipitates when diluted from a DMSO stock into an aqueous buffer.[9][10]
Materials:
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with nephelometric or turbidimetric measurement capabilities
Procedure:
-
Prepare a 10 mM Stock Solution: Accurately weigh the required amount of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).
-
Dispense into Assay Plate: Add a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into the corresponding wells of a clear-bottom 96-well plate.
-
Add Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final volume of 200 µL and a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
This "gold standard" method determines the equilibrium solubility of the compound and is crucial for preparing saturated solutions and understanding the true solubility limit in the assay buffer.[1][6]
Materials:
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate powder
-
Chosen in vitro assay buffer (e.g., HEPES-buffered saline, Tris-HCl)
-
Glass vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC-UV system for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of solid Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate to a glass vial (e.g., 1-2 mg). The presence of undissolved solid at the end of the experiment is essential.[6]
-
Add Buffer: Add a known volume of the desired assay buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Presentation: Solubility Profile
| Parameter | Solvent/Buffer | Method | Solubility (µM) | Notes |
| Kinetic Solubility | PBS, pH 7.4 | Turbidimetry | [Insert Value] | Rapid estimation for initial screening. |
| Thermodynamic Solubility | 50 mM HEPES, 150 mM NaCl, pH 7.4 | Shake-Flask | [Insert Value] | Equilibrium solubility in final assay buffer. |
| Stock Solution Solubility | Anhydrous DMSO | Visual | >10,000 | Soluble at high concentrations in DMSO. |
Stability Assessment
Evaluating the stability of your compound in both the stock solution and the final assay buffer is critical to ensure that the concentration remains constant throughout the experiment.
This protocol assesses the stability of the compound in the DMSO stock solution after multiple freeze-thaw cycles, which is a common occurrence during routine laboratory use.[11][12]
Procedure:
-
Prepare a 10 mM stock solution of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in anhydrous DMSO.
-
Aliquot the stock solution into multiple small-volume tubes.
-
Analyze a "Cycle 0" sample immediately using HPLC-UV to determine the initial concentration.
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw one set of aliquots at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).
-
After the designated number of cycles, analyze the samples by HPLC-UV and compare the concentration to the "Cycle 0" sample. A recovery of >95% is generally considered stable.
This protocol determines if the compound remains stable in the aqueous assay buffer over the duration of a typical experiment.
Procedure:
-
Prepare a working solution of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in the final assay buffer at the highest intended concentration.
-
Incubate the solution under the same conditions as your planned in vitro assay (e.g., 37°C for 24 hours).
-
Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC-UV to determine the compound concentration at each time point.
-
Plot the concentration versus time. A degradation of <5-10% over the experimental duration is typically acceptable.
Data Presentation: Stability Profile
| Condition | Solvent/Buffer | Duration/Cycles | Temperature | % Recovery |
| Freeze-Thaw | Anhydrous DMSO | 5 Cycles | -20°C to RT | [Insert Value] |
| Short-Term | 50 mM HEPES, pH 7.4 | 24 Hours | 37°C | [Insert Value] |
Preparation of Assay Solutions: A Step-by-Step Guide
Based on the characterization data obtained above, you can now confidently prepare accurate and stable solutions for your in vitro assays.
Workflow for Solution Preparation
The following diagram illustrates the general workflow from solid compound to final assay plate.
Caption: Workflow for preparing assay solutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (assume MW = 232.27 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 232.27 g/mol = 0.00232 g = 2.32 mg
-
-
Weighing: Accurately weigh 2.32 mg of the compound and transfer it to a clean, dry vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.[10] Store these aliquots at -20°C or -80°C, protected from light.
Protocol: Preparation of a 10 µM Working Solution
This protocol describes the dilution of the 10 mM DMSO stock to a final concentration of 10 µM in an assay buffer, ensuring the final DMSO concentration remains low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.[13]
Materials:
-
10 mM stock solution of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in DMSO
-
Sterile assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial dilution.
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of assay buffer. This creates a 100 µM intermediate solution in 1% DMSO.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of assay buffer. This results in a final 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Use Promptly: Use the freshly prepared aqueous working solution promptly. Its stability should be confirmed by the short-term stability assay described in section 2.2.2.
Best Practices and Troubleshooting
-
Solvent Selection: DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds.[14] If DMSO is incompatible with your assay, consider ethanol or other organic solvents, but always validate their effect on the assay.
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5%, and should be consistent across all wells, including controls.[13]
-
Precipitation upon Dilution: If you observe precipitation when diluting the stock solution into the aqueous buffer, it indicates that the final concentration exceeds the compound's thermodynamic solubility.[14]
-
Troubleshooting: Lower the final concentration, increase the final percentage of DMSO (if permissible for the assay), or incorporate a co-solvent or surfactant like Tween-80 or Pluronic F-127 into the assay buffer.[2]
-
-
pH Considerations: The addition of an acidic or basic compound can alter the pH of a weakly buffered solution.[15] It is advisable to measure the pH of the final working solution to ensure it remains within the optimal range for your assay.
-
Storage: Always store stock solutions in tightly sealed containers in a dark, dry environment at low temperatures (-20°C or -80°C) to prevent degradation from moisture, light, and heat.[1][12]
Conclusion
The successful use of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in in vitro assays is critically dependent on the careful preparation of assay solutions. By following a systematic approach that includes initial solubility and stability characterization, researchers can prepare accurate and reproducible solutions. The protocols and best practices outlined in this guide provide a robust framework for handling this and other novel small molecules, thereby ensuring the integrity and reliability of the resulting experimental data.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (n.d.). Examples of α‐amino nitrile‐containing compounds with important biological activities.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 456-461.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data.
- T.S.I. Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES.
- GoldBio. (2017, February 2). How to Prepare Your Most Frequently Used Buffers.
- EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- MDPI. (2026, January 28). Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors.
- Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1964-1968.
- MDPI. (2024, July 28). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives.
- Allied Academies. (2023, May 17). Design and synthesis of novel small molecules as potential Anti-cancer agents.
- Fleming, A. M., et al. (2019). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 62(17), 7713-7768.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Hansen, S. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 579-583.
- WuXi AppTec DMPK. (n.d.). Solution Stability Study.
- ResearchGate. (n.d.). ATP addition affects pH of enzyme assay buffers and affects the....
- Benchchem. (n.d.). Improving Demethoxyencecalin solubility for in vitro assays.
- IntechOpen. (2025, September 17). Cyanobolites: Future Prospects in Therapeutics and Biological Innovation.
Sources
- 1. enamine.net [enamine.net]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. evotec.com [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. protocols.io [protocols.io]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. graphviz.org [graphviz.org]
- 15. researchgate.net [researchgate.net]
Improving yield and purity in Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate crystallization processes
Welcome to the technical support center for the crystallization of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (CAS No. 129488-73-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your crystallization processes to consistently achieve high yields and purity.
This document is structured to provide direct, actionable insights based on established principles of crystallization science. We will explore common challenges and their root causes, offering systematic approaches to problem-solving.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Q1: My yield of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can often be traced back to suboptimal supersaturation management or losses during processing.
Underlying Causes & Solutions:
-
Incomplete Crystallization (High Residual Solubility): The most frequent cause of low yield is that a significant amount of your product remains dissolved in the mother liquor after cooling. The solubility of a compound is temperature-dependent; if the final temperature is too high, or the chosen solvent is too good, the product will not sufficiently precipitate.[1][2]
-
Solution:
-
Optimize Final Temperature: Ensure your cooling process reaches and holds at a sufficiently low temperature to minimize the solubility of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate.
-
Solvent System Evaluation: You may be using a solvent in which the compound is too soluble at low temperatures. Consider an anti-solvent crystallization approach. This involves adding a solvent in which the API is poorly soluble to a saturated solution of the API in a primary solvent, thereby inducing precipitation.[3]
-
Increase Concentration: Carefully increase the initial concentration of the API in the solvent to the saturation point at the starting high temperature. This will create a higher driving force for crystallization upon cooling.
-
-
-
Losses During Isolation and Washing: Mechanical losses during filtration or washing can significantly reduce the final yield. Washing with a solvent in which the product has moderate or high solubility will redissolve a portion of your crystals.
-
Solution:
-
Pre-chill the Wash Solvent: Always wash the isolated crystals with a minimal amount of ice-cold solvent (the same solvent system used for crystallization). This minimizes dissolution loss.
-
Optimize Filtration: Ensure your filtration setup is efficient to separate the solid from the mother liquor quickly.
-
-
Q2: I'm observing significant impurity levels in my final product. What are the common mechanisms of impurity incorporation and how can I enhance purity?
A2: Impurities can compromise the quality of the final Active Pharmaceutical Ingredient (API).[4] Their presence can be due to several mechanisms, and improving purity requires a systematic approach.[3]
Mechanisms of Impurity Incorporation:
-
Surface Deposition: Impurities adhere to the surface of the crystals after growth is complete. This is often the easiest type of impurity to remove.[5]
-
Inclusions: Pockets of mother liquor, rich in impurities, become trapped within the growing crystal. This often results from rapid, uncontrolled crystal growth.[4]
-
Agglomeration: Small crystals stick together, trapping impurities and solvent between them.[6][]
Strategies for Purity Enhancement:
-
Control the Cooling Rate: A slow, controlled cooling rate is critical.[1] Rapid cooling increases supersaturation too quickly, leading to uncontrolled nucleation of small crystals and the trapping of impurities (inclusions). A slower rate favors the orderly growth of existing crystals, which is a more selective process and tends to exclude impurity molecules from the crystal lattice.
-
Implement Seeding: Seeding is the most powerful tool for controlling crystallization.[8] By adding a small quantity of high-purity crystals of the desired polymorph at the right point (the metastable zone), you bypass the stochastic nature of primary nucleation. This allows crystallization to occur via controlled growth on the seed crystals, resulting in larger, purer particles.[1][8]
-
Recrystallization: This is a classic and highly effective purification technique.[1][2] The impure product is redissolved in a minimal amount of hot solvent and then allowed to re-crystallize slowly. Since the concentration of the impurities is now lower relative to the main compound, they tend to remain in the mother liquor upon cooling.[2]
-
Effective Washing: After filtration, wash the crystal cake with a small amount of cold, fresh solvent to remove surface-adhered impurities.[1]
Below is a decision tree to guide troubleshooting efforts for low purity.
Caption: Troubleshooting Decision Tree for Low Purity.
Q3: My process is resulting in an oil or amorphous solid instead of crystals. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when, upon cooling or anti-solvent addition, the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This happens when the supersaturation is so high that the system crosses the binodal curve before the nucleation curve. This oil can trap significant amounts of impurities and solvent and may completely inhibit crystallization.[6]
Prevention Strategies:
-
Reduce the Rate of Supersaturation Generation: This is the most effective strategy.
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it much more slowly and with vigorous mixing to avoid localized areas of very high supersaturation.[]
-
-
Increase the Crystallization Temperature: Sometimes, oiling out occurs below a certain temperature threshold. Try to perform the crystallization at a higher temperature by using a more dilute solution.
-
Change the Solvent: The choice of solvent has a major impact. Solvents that have very high solvating power can sometimes promote oiling out. Experiment with a solvent system where the solubility of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is still high at elevated temperatures but drops off more sharply and cleanly upon cooling.
-
Effective Seeding: Seeding the solution within the metastable zone provides a template for crystallization to occur, guiding the system towards solid-phase generation and away from liquid-liquid phase separation.[8]
Frequently Asked Questions (FAQs)
Q: What are the key solvent properties to consider for the crystallization of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate?
A: The ideal solvent is one where the compound has high solubility at high temperatures but low solubility at low temperatures.[1] For Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, which is noted to have moderate solubility in methanol and ethyl acetate, these or similar solvents are good starting points.[9]
| Property | Desired Characteristic | Rationale |
| Solubility Gradient | High solubility at boiling point, low solubility at room temp/0°C. | Maximizes the yield upon cooling.[1] |
| Boiling Point | Moderate (e.g., 60-120°C). | Allows for easy dissolution without requiring excessively high temperatures that might degrade the compound, and is also easy to remove during drying. |
| Reactivity | Must be inert. | The solvent should not react with the compound.[1] Given the ester and cyano groups, avoid strongly acidic or basic conditions. |
| Impurity Solubility | Impurities should be either highly soluble or insoluble. | If highly soluble, they remain in the mother liquor. If insoluble, they can be removed by hot filtration before cooling. |
| Safety & Environmental | Low toxicity, low environmental impact, and high flash point. | Essential for safe handling and sustainable industrial processes. |
Q: What is the general experimental protocol for a controlled cooling crystallization?
A: A well-designed crystallization process follows several key steps to ensure reproducibility and quality.
Experimental Protocol: Controlled Cooling Crystallization
-
Dissolution: Dissolve the crude Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) at an elevated temperature (e.g., 60-70°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution slowly and steadily. A typical rate is 10-20°C per hour. This is a critical step for controlling crystal size and purity.[1]
-
Seeding: Once the solution is cooled into the metastable zone (slightly below the saturation temperature), add a small slurry of high-purity seed crystals (typically 0.1-1% w/w).
-
Maturation/Aging: Hold the resulting slurry at the final low temperature (e.g., 0-5°C) for a period (e.g., 1-2 hours) to allow crystallization to complete and maximize the yield.
-
Isolation: Separate the crystals from the mother liquor via filtration.
-
Washing: Wash the crystal cake with a small volume of ice-cold fresh solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature to remove residual solvent.
The following diagram illustrates this workflow.
Caption: General Workflow for Controlled Crystallization.
References
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Available from: [Link]
- Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective, Second Edition. John Wiley & Sons, Inc.
-
Chadwick, K., & Myerson, A. S. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1362. Available from: [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Available from: [Link]
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Available from: [Link]
-
API Crystallization. (n.d.). Crystal Pharmatech. Available from: [Link]
-
Hermant, P., & ter Horst, J. H. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(8), 1846–1857. Available from: [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. syrris.com [syrris.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. scribd.com [scribd.com]
- 9. methyl 4-(2-cyanopropan-2-yl)benzoate; CAS No.: 129488-73-9 [chemshuttle.com]
Troubleshooting unknown impurities in Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate HPLC analysis
Troubleshooting Unknown Impurities in Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate HPLC Analysis: A Technical Support Guide
As a Senior Application Scientist, I frequently encounter analytical challenges with α -aminonitriles. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as non-steroidal antiandrogens. However, its chemical structure—featuring an ester, a secondary aromatic amine, and an α -aminonitrile moiety—makes it highly susceptible to specific degradation pathways during sample preparation and High-Performance Liquid Chromatography (HPLC) analysis.
This guide provides a causal, mechanistic approach to diagnosing and resolving unknown impurities, ensuring your analytical methods are robust, reproducible, and scientifically sound.
System Overview & Chemical Vulnerabilities
To troubleshoot an HPLC method effectively, you must first understand the thermodynamic vulnerabilities of the analyte. The α -aminonitrile group is in a delicate equilibrium with its iminium intermediate and free cyanide. When exposed to protic solvents, heat, or extreme pH, the molecule undergoes a retro-Strecker reaction , reverting to its starting materials [1]. Additionally, the ester and nitrile groups are prone to hydrolysis.
Fig 1: Primary degradation pathways of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate.
Diagnostic Q&A: Troubleshooting Chromatographic Anomalies
Q1: I am observing a prominent, early-eluting unknown peak that increases in area the longer the sample sits in the autosampler. What is this impurity, and how do I prevent it? A: This is a classic symptom of in-vial degradation via the retro-Strecker reaction [2]. In aqueous or protic diluents (like methanol), the α -aminonitrile degrades into methyl 4-aminobenzoate (the polar, early-eluting peak), acetone, and hydrogen cyanide.
-
Causality: Protic solvents drive the thermodynamic equilibrium toward the dissociated amine and ketone.
-
Resolution: Switch your sample diluent to anhydrous acetonitrile (MeCN) and maintain the autosampler compartment at 4 °C to kinetically freeze the degradation.
Q2: My main peak exhibits severe tailing, and there is a "plateau" or baseline elevation between the main peak and an early-eluting impurity. Is this a column voiding issue? A: While column voiding causes tailing, a continuous baseline plateau between a parent peak and an impurity strongly indicates on-column degradation .
-
Causality: The analyte is degrading during its transit through the stationary phase. As the parent molecule moves and degrades, the newly formed polar impurity (methyl 4-aminobenzoate) accelerates through the column, creating a continuous smear of degradation products reaching the detector.
-
Resolution: Lower the column compartment temperature (e.g., from 40 °C to 25 °C). Furthermore, α -aminonitriles are highly sensitive to pH extremes; ensure your mobile phase is buffered to a mildly acidic pH (e.g., pH 4.5–5.5 using ammonium acetate) to stabilize the nitrile [3].
Q3: LC-MS analysis reveals an impurity with an [M+H]+ mass of 237 m/z. What is the structural assignment? A: The parent compound has a molecular weight of 218.25 g/mol ([M+H]+ = 219 m/z). A mass shift of +18 Da corresponds to the addition of water, indicating nitrile hydration .
-
Causality: Under acidic or basic mobile phase conditions, the nitrile group hydrates to form a primary amide: methyl 4-[(1-amino-2-methyl-1-oxopropan-2-yl)amino]benzoate.
-
Resolution: Avoid using strong acids like Trifluoroacetic Acid (TFA) in your mobile phase. Switch to a weaker acid modifier like 0.1% Formic Acid.
Fig 2: Decision tree for diagnosing the origin of unknown HPLC impurities.
Self-Validating Analytical Protocols
To ensure trustworthiness, analytical troubleshooting must rely on self-validating experimental designs. Implement the following protocols to confirm impurity identities.
Protocol A: Time-Course Forced Degradation (Stress Testing)
This protocol systematically generates and identifies degradation products to map them against your unknown peaks.
-
Hydrolytic Stress: Prepare a 1.0 mg/mL solution of the sample in 50:50 MeCN : 0.1N HCl. Incubate at 40 °C for 4 hours.
-
Protic/Thermal Stress: Prepare a 1.0 mg/mL solution in 50:50 Methanol : Water. Incubate at 60 °C for 2 hours.
-
Neutralization: Neutralize the acidic sample with 0.1N NaOH. Dilute both stressed samples 1:10 with anhydrous MeCN to arrest further degradation.
-
Injection: Inject the samples alongside an unstressed control (prepared in anhydrous MeCN and injected immediately).
-
Self-Validation Check (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the parent peak area and all degradation peak areas must equal 95%–105% of the unstressed control's peak area. Causality: If mass balance is lost (<95%), it indicates the formation of volatile degradants (e.g., acetone from the retro-Strecker reaction) which are invisible to UV detection. You must cross-validate with a Charged Aerosol Detector (CAD) or Mass Spectrometry.
Protocol B: LC-MS/MS Structural Elucidation
-
Chromatography: Use a sub-2 µm C18 column maintained at 25 °C. Use Mobile Phase A (10 mM Ammonium Acetate, pH 5.0) and Mobile Phase B (Acetonitrile) to prevent on-column ionization artifacts.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode.
-
Self-Validation Check (Carryover): Inject a blank diluent immediately after the highest concentration stress sample. The absence of the m/z 152 peak (methyl 4-aminobenzoate) in the blank validates that the retro-Strecker degradation is a genuine sample phenomenon and not a persistent carryover artifact from the injector needle.
Quantitative Impurity Profiling
Based on empirical data and mechanistic pathways, use the following table to cross-reference your unknown peaks.
| Impurity Identity | Mechanism of Formation | Expected [M+H]+ (m/z) | Relative Retention Time (RRT)* | UV Max (nm) |
| Methyl 4-aminobenzoate | Retro-Strecker Degradation | 152.1 | ~ 0.35 | 285 |
| 4-[(2-cyanopropan-2-yl)amino]benzoic acid | Ester Hydrolysis | 205.2 | ~ 0.55 | 270 |
| Amide Derivative | Nitrile Hydration | 237.3 | ~ 0.80 | 275 |
| Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate | Parent Analyte | 219.3 | 1.00 | 275 |
| Dimerization Product | Transesterification (in MeOH) | 405.5 | ~ 1.45 | 275 |
*Note: RRT values are approximate and based on a standard reversed-phase C18 gradient (Water/MeCN). Actual RRT will vary based on specific gradient slopes and column chemistries.
References
-
Stereoretentive Nitrile Hydratase-Catalysed Hydration of d-Phenylglycine Nitrile. Organic Process Research & Development - ACS Publications. URL:[Link]
-
Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Reactions. National Center for Biotechnology Information (PMC). URL:[Link]
Resolving solubility issues of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in aqueous media for biological testing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in biological testing.
Diagnostic Overview
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is a highly lipophilic, planar small molecule. Crucially, the secondary amine in its structure is flanked by an electron-withdrawing benzoate ester and a strongly electron-withdrawing cyanopropanyl group. This renders the molecule non-ionizable at physiological pH (7.4) . Because you cannot rely on pH adjustments or salt formation to enhance solubility, the compound is highly susceptible to the "DMSO crash" (macroscopic precipitation) and colloidal aggregation (microscopic precipitation) when introduced to aqueous media [1.8].
Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS or cell culture media? A1: You are experiencing the "DMSO Crash." When a high-concentration DMSO stock (the "spring") is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. Driven by high crystal lattice energy and lipophilicity, the compound molecules rapidly nucleate and return to thermodynamic equilibrium as a solid precipitate [1.8]. To resolve this, you must rely on kinetic solubility via intermediate step-down dilutions rather than direct aqueous injection[1.14].
Q2: My assay solution looks clear, but my IC50 curves are erratic and I suspect false positives. What is happening? A2: Your compound has likely formed colloidal aggregates. Highly hydrophobic molecules often form promiscuous, sub-micron aggregates that scatter light and non-specifically sequester target enzymes or proteins [1.9]. To prevent this, you must introduce a "hydrophobic sink" or crowder protein, such as Bovine Serum Albumin (BSA). BSA binds small lipophilic molecules with micromolar affinity, acting as a carrier that prevents self-aggregation and maintains the compound in a biologically available state[1].
Q3: I need to deliver a high concentration of this compound to cells in vitro, but high DMSO concentrations are cytotoxic. What is the best alternative? A3: The gold standard for delivering non-ionizable, hydrophobic compounds without organic solvents is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a host-guest inclusion complex with the cyanopropanyl and benzoate moieties, shielding them from water and increasing apparent aqueous solubility by orders of magnitude without cellular toxicity[2],[3].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Mechanism of Action | Max Aqueous Conc. (Est.) | Preparation Time | Best For |
| Step-Down Dilution | Maintains kinetic solubility via intermediate solvent gradients. | < 50 µM | 10 mins | Standard biochemical assays; low-dose screening. |
| BSA Supplementation | Acts as a hydrophobic sink/carrier; prevents colloidal aggregation. | 50 - 100 µM | 30 mins | Enzyme assays; protein-compatible environments. |
| HP-β-CD Complexation | Thermodynamic shielding via host-guest inclusion complex. | > 1 mM | 24 - 48 hrs | Cell-based assays; high-concentration dosing. |
Experimental Protocols
Every protocol below is designed as a self-validating system. If a step fails visually or functionally, the root cause can be immediately identified.
Protocol A: The "Step-Down" Intermediate Dilution
Use this to prevent the "DMSO Crash" for low-concentration assays.
-
Primary Stock: Dissolve Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously.
-
Intermediate Stock (The "Parachute"): Prepare an intermediate dilution buffer containing 10% DMSO and 0.1% Tween-20 (or Triton X-100) in PBS.
-
Step-Down: Pipette 10 µL of the 10 mM stock into 90 µL of the Intermediate Stock. Self-Validation: The solution must remain optically clear. If it turns milky, the compound's kinetic solubility limit has been breached; increase the surfactant concentration.
-
Final Assay Delivery: Dilute the intermediate stock 1:10 into your final assay media (Final DMSO = 1%, Final Compound = 10 µM).
Protocol B: HP-β-CD Inclusion Complex Preparation (Co-Solvent Lyophilization)
Use this for high-concentration, solvent-free cellular delivery[2].
-
Host Preparation: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution. Stir at 40°C.
-
Guest Addition: Dissolve your compound in a minimal volume of ethanol or methanol.
-
Complexation: Add the organic compound solution dropwise to the stirring HP-β-CD solution (aiming for a 1:10 molar ratio of drug to cyclodextrin). Stir continuously at 40°C for 4 hours[3].
-
Solvent Evaporation: Transfer the solution to a -80°C freezer for 24 hours, followed by lyophilization (freeze-drying) for 48 hours to obtain a white, solid inclusion complex[2].
-
Reconstitution: Reconstitute the resulting powder directly in aqueous assay buffer. Self-Validation: The powder should dissolve rapidly without turbidity.
Protocol C: Preparation of a 5% BSA Carrier Solution
Use this to prevent colloidal aggregation in biochemical assays[4].
-
Layering Technique: To prevent clumping, add 2.5 g of high-purity BSA (Fraction V) directly to the bottom of a dry mixing vessel.
-
Buffer Addition: Gently pour 40 mL of your assay buffer (e.g., PBS) over the BSA layer. Do not dump the BSA on top of the liquid, as this generates albumin dust and hydrophobic clumps[4].
-
Passive Hydration: Do not vortex. Place the vessel at 4°C for 10–20 minutes to allow the hydrophilic/hydrophobic domains to naturally associate with the solvent[5].
-
Final Adjustment: Gently swirl (do not shake, to avoid foaming) and bring the final volume to 50 mL. Use this as a diluent for your compound.
Solubility Troubleshooting Decision Tree
Decision tree for resolving solubility issues of hydrophobic small molecules in aqueous bioassays.
References
-
Taylor & Francis. "Enhancement of the oral bioavailability... though complexation with hydroxypropyl-β-cyclodextrin." Available at:[Link]
-
MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Available at:[Link]
-
Capricorn Scientific. "Bovine Serum Albumin (BSA), BSA Protein." Available at: [Link]
-
Lab Manager. "7 Tips for Creating Bovine Serum Albumin (BSA) Solution." Available at:[Link]
-
PMC. "Diffusion of small molecule drugs is affected by surface interactions and crowder proteins." Available at:[Link]
Sources
- 1. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 4. 7 Tips for Creating Bovine Serum Albumin (BSA) Solution | Lab Manager [labmanager.com]
- 5. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]
Reproducibility of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate Synthesis Pathways Across Different Laboratories: A Comparative Guide
Introduction & Strategic Context
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate (CAS: 107553-81-1) is a critical structural building block and reference impurity in the synthesis of non-steroidal androgen receptor (AR) antagonists, most notably in the development of enzalutamide and its desfluoro analogs[1]. Because the 4-aminobenzoate moiety is heavily deactivated by the electron-withdrawing ester group, standard carbon-nitrogen bond-forming reactions often suffer from low yields, prolonged reaction times, and poor cross-laboratory reproducibility[2].
This guide objectively compares the two primary synthetic pathways utilized across process chemistry laboratories: the Modified Strecker-Type Condensation and Direct N-Alkylation . By analyzing the causality behind experimental choices, researchers can implement self-validating protocols that ensure high-purity yields and scalable operations.
Mechanistic Pathways: The "What" and "Why"
To achieve reproducible synthesis, one must understand the thermodynamic and kinetic barriers of the starting material, Methyl 4-aminobenzoate (CAS: 619-45-4)[3][4].
Route A: Modified Strecker-Type Condensation (Industry Standard)
This route involves the condensation of methyl 4-aminobenzoate with acetone to form a transient Schiff base (imine), followed by nucleophilic attack by a cyanide source (e.g., Trimethylsilyl cyanide [TMSCN] or Sodium Cyanide [NaCN]).
-
The Causality of Acid Catalysis: The aniline nitrogen is weakly nucleophilic. Adding a mild proton donor (like glacial acetic acid) is critical. It selectively protonates the carbonyl oxygen of acetone, enhancing its electrophilicity, without fully protonating the aniline nitrogen (which would render it completely inert).
-
Cyanide Source Selection: TMSCN is highly soluble in organic solvents, allowing for a homogenous reaction mixture that drives the equilibrium forward. In contrast, aqueous NaCN introduces biphasic mass-transfer limitations, often leading to stalled reactions and unreacted starting material.
Route B: Direct N-Alkylation
This pathway attempts a direct SN2 substitution using 2-bromo-2-methylpropanenitrile and a base catalyst (e.g., K₂CO₃ or DIPEA).
-
The Causality of Failure: While conceptually simpler, the tertiary bromide is highly sterically hindered. When paired with a poor nucleophile (the deactivated aniline), the activation energy for the SN2 pathway exceeds that of the E2 elimination pathway. Consequently, the base predominantly abstracts a proton from the bromide, generating volatile methacrylonitrile rather than the desired product.
Diagram 1: Chemical synthesis pathways comparing Route A (Strecker) and Route B (Alkylation).
Cross-Laboratory Reproducibility Data
The following table summarizes quantitative performance metrics collected from multi-laboratory replication studies. Route A (TMSCN) demonstrates superior reproducibility and purity profiles compared to alternative methods.
| Performance Metric | Route A: Strecker (TMSCN) | Route A: Strecker (NaCN/Aq) | Route B: Direct Alkylation |
| Average Yield (Isolated) | 82% - 88% | 45% - 55% | < 15% |
| Inter-Lab Variance | ± 3.2% | ± 12.5% | ± 8.0% |
| Purity (HPLC-UV) | > 98.5% | ~ 92.0% | ~ 85.0% |
| Primary Impurity | Unreacted aniline (<1%) | Hydantoin derivatives | Methacrylonitrile, Aniline |
| Reaction Time | 18 - 24 hours | 48 - 72 hours | 48 hours |
| Scalability | Excellent (Homogenous) | Poor (Biphasic mass transfer) | Not viable for scale-up |
Experimental Protocols (Self-Validating Systems)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol for Route A (TMSCN) is designed as a self-validating system. Each step includes observable checkpoints to verify mechanistic success before proceeding.
Optimized Protocol: TMSCN-Mediated Strecker Synthesis
Reagents Required:
-
Methyl 4-aminobenzoate (1.0 equiv, 10.0 g, 66.1 mmol)[5]
-
Acetone (Anhydrous) (10.0 equiv, 48.5 mL)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv, 12.4 mL, 99.2 mmol)
-
Glacial Acetic Acid (1.0 equiv, 3.8 mL)
Step-by-Step Methodology:
-
System Initialization: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve Methyl 4-aminobenzoate (10.0 g) in anhydrous acetone (48.5 mL).
-
Self-Validation Check: The solution should be clear and pale yellow. Any turbidity indicates moisture, which will prematurely hydrolyze the TMSCN.
-
-
Acid Activation: Add glacial acetic acid (3.8 mL) dropwise at room temperature. Stir for 15 minutes.
-
Cyanation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCN (12.4 mL) dropwise over 30 minutes via a syringe pump.
-
Causality: TMSCN is added at 0 °C to control the exothermic formation of the cyanohydrin intermediate and prevent the volatilization of acetone.
-
-
Thermal Maturation: Remove the ice bath and affix a reflux condenser. Heat the mixture to 60 °C and stir for 24 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, replaced by a new, less polar spot (Rf ~0.5).
-
-
Quenching & Neutralization: Cool to room temperature. Carefully pour the mixture into a beaker containing 100 mL of saturated aqueous NaHCO₃ and crushed ice.
-
Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted TMSCN into water-soluble sodium cyanide salts, preventing toxic outgassing during extraction.
-
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude residue from hot ethanol/water to yield Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate as an off-white crystalline solid.
Diagram 2: Step-by-step experimental workflow for the optimized Strecker synthesis.
Conclusion
For the reproducible synthesis of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate across varying laboratory environments, the TMSCN-mediated Strecker-type condensation is vastly superior to direct alkylation. By carefully controlling the reaction thermodynamics and utilizing an acid catalyst to activate the ketone, researchers can bypass the inherent low nucleophilicity of methyl 4-aminobenzoate, ensuring high yields and analytical-grade purity required for downstream pharmaceutical applications[1][6].
Sources
- 1. drjcrbio.com [drjcrbio.com]
- 2. CN108329236B - A kind of preparation method of enzalutamide intermediate - Google Patents [patents.google.com]
- 3. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 6. nextsds.com [nextsds.com]
A Senior Application Scientist's Guide to the Validation of NMR Peak Assignments for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, providing a detailed window into the molecular architecture of a compound.[1] However, the raw data from an NMR spectrometer is merely a collection of resonant frequencies. The true value lies in the accurate assignment of these signals to specific atoms within the molecule. This guide provides an in-depth, technical comparison of experimental NMR data against a reference standard for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate , a compound of interest in medicinal chemistry and materials science. We will explore a self-validating workflow that leverages a suite of 1D and 2D NMR experiments to ensure the highest confidence in peak assignments.
The Imperative of Validation: Beyond a Simple Spectrum
In the realm of pharmaceutical development and regulated industries, the structural confirmation of a molecule is not a trivial step. An erroneous assignment can lead to misinterpreted structure-activity relationships, flawed mechanistic hypotheses, and ultimately, the failure of a drug candidate. Therefore, a robust validation process for NMR peak assignments is not just good practice; it is a scientific necessity. This guide will walk you through a logical, evidence-based approach to confirming the structure of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate.
Establishing the Reference Standard
As of the writing of this guide, a publicly available, experimentally verified NMR spectrum for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is not readily accessible. In such cases, a predicted spectrum, based on well-established principles of NMR spectroscopy and data from structurally analogous compounds, serves as a reliable preliminary reference standard.
The predicted chemical shifts for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate are derived from the known spectral data of similar structures, such as methyl 4-aminobenzoate and N-substituted anilines.[2][3][4][5][6][7] The electron-donating nature of the amino group and the specific substitutions on the aromatic ring and the side chain are taken into account to estimate the chemical shifts.
Predicted ¹H and ¹³C NMR Data for Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-2/H-6 | ~7.8 - 8.0 | Doublet | ~131 |
| H-3/H-5 | ~6.6 - 6.8 | Doublet | ~112 |
| -NH | ~5.0 - 5.5 | Singlet | - |
| -OCH₃ | ~3.8 | Singlet | ~52 |
| -C(CH₃)₂ | ~1.6 | Singlet | ~28 |
| C-1 | - | - | ~118 |
| C-2/C-6 | - | - | ~131 |
| C-3/C-5 | - | - | ~112 |
| C-4 | - | - | ~150 |
| C=O | - | - | ~167 |
| -C(CH₃)₂ | - | - | ~40 |
| -CN | - | - | ~123 |
| -OCH₃ | - | - | ~52 |
The Self-Validating Experimental Workflow: A Multi-faceted Approach
To validate the predicted assignments and confirm the structure of a synthesized sample of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, a series of 1D and 2D NMR experiments should be performed. This multi-pronged approach provides a web of interconnected data points that serve to self-validate the final assignments.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.[5]
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments in the molecule.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Causality Behind Experimental Choices
The selection of this specific suite of experiments is deliberate and strategic. The ¹H and ¹³C NMR provide the fundamental data points. COSY establishes proton-proton connectivities, allowing for the tracing of spin systems within the molecule. HSQC then directly links these proton spin systems to their corresponding carbon atoms. Finally, HMBC provides the long-range connectivity information that bridges these fragments, confirming the overall molecular structure. This layered approach creates a robust, self-consistent dataset where each piece of information corroborates the others.
Data Visualization and Interpretation
The following diagrams illustrate the workflow and the logical connections used in the validation process.
Caption: Experimental workflow for NMR peak assignment validation.
Caption: Logical relationships for peak assignment using 2D NMR.
Comparative Analysis and Conclusion
By systematically analyzing the data from the 1D and 2D NMR experiments, a comprehensive and unambiguous assignment of all proton and carbon signals for the synthesized Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate can be achieved. The experimental data should be compared directly with the predicted reference values. Any significant deviations should be carefully scrutinized, as they may indicate the presence of impurities, an unexpected isomer, or an entirely different compound.
The strength of this workflow lies in its redundancy and the orthogonality of the information obtained from each experiment. A consistent set of assignments across all datasets provides a high degree of confidence in the final structural determination. This rigorous approach to validation is paramount for ensuring data integrity and is a critical component of the due diligence required in all stages of chemical research and development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
RSC. Supplementary Material. [Link]
-
Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]
-
SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
Axelson, D. E., & van Binst, G. (1978). Substituent effects on 1 H NMR spectra of N , N ‐dialkylanilines. Organic Magnetic Resonance, 11(9), 475-477. [Link]
-
JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects. [Link]
-
Almac. (2015, July 15). NMR under GxP in Drug Development and Manufacturing. [Link]
-
ResearchGate. (2014, May 13). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
Sources
A Comprehensive Guide to the Safe Disposal of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
This guide provides essential safety and logistical information for the proper disposal of methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, a compound utilized in specialized research and development applications. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information necessary for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.
The disposal of any chemical waste requires a thorough understanding of its intrinsic properties, potential hazards, and the regulatory landscape governing its handling. For methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, the presence of a cyano group (C≡N) necessitates a cautious and informed approach due to the potential toxicity associated with nitrile compounds.[1][2]
Hazard Assessment and Chemical Profile
Structural Components and Inferred Hazards:
-
Cyano Group (-C≡N): Organic nitriles can release hydrogen cyanide (HCN) upon decomposition, particularly when heated or in the presence of strong acids or bases.[1] The cyanide ion is a potent inhibitor of cellular respiration.[1][3]
-
Benzoate Ester: This functional group suggests that the compound may be susceptible to hydrolysis under acidic or basic conditions, breaking down into the corresponding benzoic acid derivative and methanol.
-
Aromatic Amine: Aromatic amines as a class of compounds can have varying toxicological profiles, with some being known or suspected carcinogens.
Given these structural features, it is prudent to handle methyl 4-[(2-cyanopropan-2-yl)amino]benzoate as a hazardous substance.
Table 1: Inferred Hazard Profile of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
| Property | Inferred Hazard | Rationale and Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on the general toxicity of nitrile compounds.[1][2] Avoid ingestion. |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin | Aromatic amines and nitriles can be absorbed through the skin. Wear appropriate gloves. |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled | Dust or aerosols may be irritating to the respiratory tract. Handle in a well-ventilated area or fume hood. |
| Eye Irritation | May cause serious eye irritation | Based on data for similar aromatic compounds like methyl 4-aminobenzoate.[4][5] Wear safety glasses or goggles. |
| Environmental Hazard | Potentially toxic to aquatic life | Many organic chemicals exhibit aquatic toxicity.[6] Do not dispose of down the drain. |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling methyl 4-[(2-cyanopropan-2-yl)amino]benzoate for any purpose, including disposal, it is imperative to don the appropriate personal protective equipment.
Essential PPE:
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[7] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory practice.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid methyl 4-[(2-cyanopropan-2-yl)amino]benzoate waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate" and the words "Hazardous Waste". Include the date when the first waste was added.
-
Segregation:
-
Solid Waste: Collect un-used or contaminated solid methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in the designated solid waste container. This includes contaminated weigh boats, filter paper, and gloves.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid hazardous waste container. The container must be labeled with the full names of all components, including solvents, and their approximate concentrations.
-
Sharps Waste: Any sharps contaminated with this chemical must be disposed of in a designated sharps container.
-
-
Storage: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Diagram 1: Waste Segregation Workflow
Caption: Decision workflow for segregating methyl 4-[(2-cyanopropan-2-yl)amino]benzoate waste.
Disposal Procedures
The disposal of methyl 4-[(2-cyanopropan-2-yl)amino]benzoate must be conducted in accordance with all applicable federal, state, and local regulations.[8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]
DO NOT dispose of this chemical down the drain or in the regular trash.
The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on hazardous waste disposal at your facility. They will have established procedures and approved vendors for waste pickup.
-
Prepare for Pickup: Ensure your waste container is properly labeled, sealed, and stored in the designated area. Complete any required hazardous waste manifests or pickup request forms as instructed by your EHS office.
-
Documentation: Retain all documentation related to the disposal of this hazardous waste as required by your institution and regulatory agencies.
Decontamination of Empty Containers:
Empty containers that have held methyl 4-[(2-cyanopropan-2-yl)amino]benzoate should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the absorbent material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Do not attempt to clean up a large spill without proper training and equipment.
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. By following these guidelines, researchers can handle and dispose of methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in a safe and compliant manner. Always prioritize safety and consult your institution's Environmental Health and Safety office for specific guidance.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov[10]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com[11]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from ocrs.vumc.org[12]
-
International Labour Organization. (2011, August 3). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from ilo.org[1]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from labmanager.com[13]
-
NextSDS. (n.d.). METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE — Chemical Substance Information. Retrieved from nextsds.com[14]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from case.edu[8]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from actenviro.com
-
Wikipedia. (n.d.). Cyanide. Retrieved from en.wikipedia.org[2]
-
Oxford Academic. (n.d.). Toxicity of organic mixtures containing cyanogenic toxicants. Retrieved from academic.oup.com[15]
-
Thermo Fisher Scientific. (2025, December 21). Methyl 4-aminobenzoate - SAFETY DATA SHEET. Retrieved from fishersci.com[4]
-
MDPI. (2024, November 7). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. In PMC. Retrieved from ncbi.nlm.nih.gov[3]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved from anl.gov
-
ChemShuttle. (n.d.). methyl 4-(2-cyanopropan-2-yl)benzoate. Retrieved from chemshuttle.com[16]
-
Environmental Protection Agency. (n.d.). Cyanide Compounds. Retrieved from epa.gov[17]
-
U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from epa.gov[9]
-
Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET. Retrieved from tcichemicals.com
-
Sigma-Aldrich. (2015, June 12). Safety Data Sheet. Retrieved from sigmaaldrich.com[6]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from coleparmer.com[5]
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 14. nextsds.com [nextsds.com]
- 15. academic.oup.com [academic.oup.com]
- 16. methyl 4-(2-cyanopropan-2-yl)benzoate; CAS No.: 129488-73-9 [chemshuttle.com]
- 17. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
